An In-depth Technical Guide to Tris(4-aminophenyl)amine
An In-depth Technical Guide to Tris(4-aminophenyl)amine
Tris(4-aminophenyl)amine (TAPA) is a versatile, trifunctional aromatic amine that serves as a crucial building block in the synthesis of advanced materials. Its unique C₃-symmetric and propeller-like molecular structure, composed of a central nitrogen atom bonded to three aminophenyl groups, imparts desirable properties to a variety of polymers.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of TAPA, with a focus on its role in the development of high-performance materials.
Chemical and Physical Properties
Tris(4-aminophenyl)amine is a yellow crystalline solid at room temperature.[2] It is a fluorescent, highly symmetric molecule with notable nonlinear optical properties.[2][3] The key physical and chemical properties of TAPA are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₈N₄ | [2][4] |
| Molecular Weight | 290.37 g/mol | [4] |
| CAS Number | 5981-09-9 | [5] |
| Appearance | Yellow Crystalline Solid | [2] |
| Melting Point | 230 °C | [2][5] |
| Density | 1.276 g/cm³ | [2][6] |
| Boiling Point | 571.3 °C at 760 mmHg | [2] |
| Flash Point | 294.1 °C | [2] |
| Refractive Index | 1.751 | [2] |
| Solubility | Slightly soluble in water | [3] |
| Storage Conditions | 4°C, protect from light, store under nitrogen | [5][7] |
Spectral Properties
The spectral characteristics of Tris(4-aminophenyl)amine are crucial for its identification and for the characterization of materials derived from it.
| Spectral Data Type | Key Features | Reference(s) |
| FTIR (cm⁻¹) | 3406, 3334, 3207 (N-H stretching), 3034, 3003 (aromatic C-H stretching), 1620 (N-H bending), 1504 (aromatic C=C stretching), 1259 (C-N stretching) | [8] |
| ¹³C NMR | Chemical shifts observed for TAPA-based Covalent Organic Frameworks (COFs) indicate the local chemical environment of carbon atoms in the solid state. For example, in a TAPA-PMDA COF, the imide carbonyl carbon appears at 165.0 ppm, and in a TAPA-TFPPy COF, the imine carbon is at 162.4 ppm. | [1] |
| UV-Vis | UV-Vis Diffuse Reflectance Spectroscopy (DRS) is used to determine the light absorption characteristics and estimate the optical band gaps of TAPA-based materials. The spectra are typically recorded over a range of 220 to 800 nm to capture all relevant electronic transitions. | [1] |
Experimental Protocols
The synthesis of Tris(4-aminophenyl)amine is most commonly achieved through a two-step process involving the synthesis of a nitro-intermediate followed by its reduction.
Synthesis of Tris(4-nitrophenyl)amine (TNPA)
This initial step involves a nucleophilic aromatic substitution reaction.
-
Reactants: 4-nitroaniline, 1-fluoro-4-nitrobenzene, and potassium carbonate (K₂CO₃).[9]
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).[9]
-
Procedure:
-
4-nitroaniline and K₂CO₃ are stirred in DMSO at ambient temperature for 6 hours in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer.[9]
-
1-fluoro-4-nitrobenzene is then added dropwise.[9]
-
The reaction mixture is refluxed at 120 °C for 48 hours.[9]
-
After completion, the reaction mixture is poured onto crushed ice to precipitate the product.[9]
-
Reduction of Tris(4-nitrophenyl)amine (TNPA) to Tris(4-aminophenyl)amine (TAPA)
The second step is the reduction of the three nitro groups of TNPA to primary amine groups.
-
Reactants: Tris(4-nitrophenyl)amine, hydrazine (B178648) hydrate (B1144303), and palladium on activated charcoal (Pd/C) as a catalyst.[9]
-
Solvent: Dry distilled ethanol (B145695).[9]
-
Procedure:
-
Tris(4-nitrophenyl)amine is dissolved in dry distilled ethanol with palladium on activated charcoal.[9]
-
After 1 hour, hydrazine hydrate solution is added slowly, and the mixture is refluxed for 48 hours.[9]
-
Upon completion of the reaction, the palladium charcoal is removed by hot filtration.[9]
-
The excess ethanol is removed under reduced pressure to yield Tris(4-aminophenyl)amine.[9]
-
Applications in Materials Science
The trifunctional nature of TAPA makes it an ideal building block for the construction of hyperbranched polymers, Covalent Organic Frameworks (COFs), and polyimides.[1]
Covalent Organic Frameworks (COFs)
TAPA is a C₃-symmetric triamine building block used in the construction of various COFs.[1] These crystalline porous polymers have well-defined structures and tunable functionalities. The amine groups of TAPA readily react with aldehydes via a Schiff-base condensation to form imine linkages (-C=N-), which is a fundamental reaction for the synthesis of COFs.[1] For instance, TAPA can be reacted with terephthalaldehyde (B141574) (PDA) to construct a TAPA-PDA-based COF.[1]
Polyimides
TAPA is extensively used to synthesize hyperbranched and cross-linked polyimides, which are known for their exceptional thermal and chemical stability. The reaction typically involves the polycondensation of TAPA with various aromatic dianhydrides, such as pyromellitic dianhydride (PMDA).[1] A hyperbranched polyimide can be prepared by heating a mixture of TAPA and PMDA to 300 °C in a solvent-free synthesis method.[1][9]
Other Applications
The distinct electrochemical and structural properties of TAPA-based materials make them promising for various other applications:
-
Gas Separation and Water Purification Membranes: The porous nature of TAPA-based polymers makes them suitable for creating permeable membranes with high separation performance.[1]
-
Organic Electronics and Semiconductor Thin Films: TAPA's structure is valuable for developing advanced materials used in optoelectronics and functional polymers.[1][6]
-
Energy Storage Systems: TAPA has been investigated as a potential catholyte material in aqueous organic redox flow batteries (AORFBs).[1]
-
Selective Capture of Heavy Metal Ions: TAPA-based polymers can be used for the selective capture of toxic heavy metal ions from water.[1]
-
Electrochromism: A TAPA-terephthalaldehyde-based COF has been reported to exhibit four-state electrochromism, opening avenues for its use in intelligent windows and energy-saving devices.[10][11]
Safety Information
Tris(4-aminophenyl)amine is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be used in a well-ventilated area.[5][12]
References
- 1. Tris(4-aminophenyl)amine|TAPA Reagent|CAS 5981-09-9 [benchchem.com]
- 2. Tris(4-aminophenyl)amine|5981-09-9 - MOLBASE Encyclopedia [m.molbase.com]
- 3. Tris(4-aminophenyl)amine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Tris(4-aminophenyl)amine | 5981-09-9 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. chemscene.com [chemscene.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Four-State Electrochromism in Tris(4-aminophenyl)amine- terephthalaldehyde-based Covalent Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tris(4-aminophenyl)amine | 5981-09-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
